2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7-8-5-14-17(12(2,3)4)10(8)11(19)16(15-7)6-9(13)18/h5H,6H2,1-4H3,(H2,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMFPFQRKFISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor-interacting serine/threonine-protein kinase 1 (ripk1), a key regulator in the necroptotic cell death pathway. RIPK1 is considered an attractive therapeutic target for treating various inflammatory diseases.
Mode of Action
It’s known that ripk1 inhibitors generally work by blocking the kinase activity of ripk1, thereby preventing the initiation of necroptosis.
Biochemical Pathways
The compound likely affects the necroptotic cell death pathway, given its potential interaction with RIPK1. Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes.
Biological Activity
The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyridazine family, notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyridazine core .
- A tert-butyl group and a methyl substituent .
- An acetamide moiety , which may enhance its solubility and biological interactions.
The molecular formula is with a molecular weight of 375.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.4 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyridazine |
| Functional Groups | Tert-butyl, Methyl, Acetamide |
Synthesis
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the pyrazolo[3,4-d]pyridazine core .
- Introduction of tert-butyl and methyl groups .
- Acetylation to form the acetamide .
Optimization of conditions such as solvent choice and reaction temperature is crucial for maximizing yield and purity .
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral activity : Some derivatives have shown promise as inhibitors against β-coronaviruses .
- Modulation of enzyme activity : The compound may interact with specific enzymes or receptors involved in critical biological pathways, potentially serving as a therapeutic agent in diseases related to kinase activity .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:
- Interaction with specific molecular targets such as enzymes or receptors.
- Modulation of signaling pathways that could influence disease states.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds:
- CSNK2 Inhibition : Research has demonstrated that pyrazolo derivatives can act as potent inhibitors of CSNK2, an enzyme implicated in various cancers .
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the core structure can significantly enhance biological activity .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Biological Effect |
|---|---|---|
| Antiviral | Pyrazolo derivatives | Inhibition of β-coronaviruses |
| Enzyme Inhibition | CSNK2 inhibitors | Potential cancer treatment |
| Receptor Modulation | Various pyrazolopyridazines | Modulation of signaling pathways |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may selectively target bacterial cells while sparing human cells, which is critical for its potential as an antimicrobial agent. The mechanisms of action may involve interference with essential bacterial processes or pathways, such as inhibiting protein-protein interactions necessary for bacterial survival.
Anticancer Potential
The pyrazolo[3,4-d]pyridazine core is known for its anticancer properties. Similar derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could possess similar therapeutic potential. Further investigations are required to elucidate its specific mechanisms of action against cancer cells.
Anti-inflammatory Effects
Research on related pyrazole derivatives has demonstrated anti-inflammatory activities, indicating that this compound may also exhibit similar properties. This could make it a candidate for the development of new anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Antimicrobial Studies : In vitro testing has shown that certain pyrazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Tests : Research indicates that many pyrazole derivatives demonstrate low toxicity towards human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic index for potential drug development.
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with specific targets within bacterial cells, which could lead to the development of novel antimicrobial therapies.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[3,4-d]pyridazinone core distinguishes the target compound from similar pyrazolo-pyrimidinones (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) and pyrido[1,2-a]pyrimidinones (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one).
Key Differences :
- Pyridazinone vs. This may influence solubility and target binding .
- Ring Size and Reactivity: Pyrido-pyrimidinones () feature fused pyridine and pyrimidinone rings, offering distinct π-stacking capabilities compared to the pyrazolo-pyridazinone scaffold .
Substituent Effects
- Acetamide vs. Ester : The target’s acetamide group (vs. the ethyl ester in ) likely increases hydrophilicity and hydrogen-bonding capacity, which could enhance receptor affinity or solubility .
- Methyl Group at Position 4 : This substituent may reduce rotational freedom, stabilizing the molecule’s conformation compared to unsubstituted analogs.
Functional Group Comparisons
- Piperazine Derivatives : Compounds like 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one incorporate basic piperazine moieties, contrasting with the acetamide’s neutral character. Piperazines often enhance pharmacokinetic profiles but may introduce metabolic liabilities.
- Halogenated Aromatics : Fluorophenyl groups in compounds improve lipophilicity and membrane permeability, a feature absent in the target compound .
Key Observations :
- The target’s ethyl ester precursor () shares synthetic steps with pyrazolo-pyrimidinones (e.g., phenacyl chloride coupling).
- Acetamide formation (as in ) often employs coupling agents like EDCI or HOBt, suggesting similar strategies for the target .
Research Findings and Implications
- Stability: The tert-butyl group in the target and compounds likely improves resistance to oxidative degradation compared to non-bulky analogs .
- Solubility : The acetamide group may enhance aqueous solubility relative to ester derivatives, critical for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazolo precursors with acetamide derivatives. For example, pyrazolo[3,4-d]pyridazine scaffolds are often prepared using diazonium coupling or cyclization reactions under controlled pH and temperature (e.g., ethanol, 0–5°C, with piperidine as a catalyst) . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC (>98% purity) and H/C NMR to confirm the absence of unreacted intermediates .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?
- Methodology : Use H NMR to identify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and the acetamide NH (δ 6.8–7.2 ppm, broad). IR spectroscopy confirms carbonyl stretches (C=O at ~1680–1720 cm) and pyridazine ring vibrations (C=N at ~1600 cm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] to ±0.001 Da .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines for acetamide derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin with water for 15 minutes and consult a physician with the SDS . Store in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites on the pyridazine core. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) identifies substituents at the 4-methyl or tert-butyl positions for improved binding affinity. Reaction path searches using quantum chemical methods (e.g., GRRM) optimize synthetic routes .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
- Methodology : Conduct systematic stability studies under varying pH (2–12), temperature (25–60°C), and solvent systems (DMSO, ethanol, PBS). Use kinetic modeling to assess degradation pathways. For solubility discrepancies, employ shake-flask methods with UV-Vis quantification and compare with Hansen solubility parameters .
Q. How can reaction engineering principles improve yield in scaled-up synthesis?
- Methodology : Apply membrane separation technologies (e.g., nanofiltration) to remove byproducts during workup. Use continuous-flow reactors with residence time optimization (e.g., 30–60 minutes at 80°C) to enhance mixing and heat transfer. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
Q. What methodologies validate the compound’s mechanism of action in enzymatic assays?
- Methodology : Use stopped-flow kinetics to measure inhibition constants () against target enzymes (e.g., PDE inhibitors). Isotopic labeling (C-acetamide) tracks metabolic pathways in vitro. Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
